molecular formula C3H2N2O3 B1678419 Parabanic acid CAS No. 120-89-8

Parabanic acid

Cat. No. B1678419
CAS RN: 120-89-8
M. Wt: 114.06 g/mol
InChI Key: ZFLIKDUSUDBGCD-UHFFFAOYSA-N
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Description

Parabanic acid, also known as Imidazolidinetrione, Oxalylurea, or Trioxoimidazolidine, is a crystalline nitrogenous cyclic diacid . It is made especially by oxidation of uric acid .


Synthesis Analysis

Parabanic acid has been synthesized in various studies. For instance, a new series of novel cycloalkanecarboxamide parabanic acid hybrids were synthesized starting from cycloalkanones . Another study reported the synthesis of parabanic acid with ethylene and propylene oxides and carbonates leading to oligomeric products with hydroxyalkyl groups .


Chemical Reactions Analysis

Reactions of parabanic acid with ethylene and propylene oxides and carbonates lead to oligomeric products with hydroxyalkyl groups . The parabanic acid ring undergoes scissions during reactions depending on the kind of reagent and reaction conditions .


Physical And Chemical Properties Analysis

Parabanic acid has a molecular weight of 114.06 . It is stable at acidic pH (<5.0), but hydrolyzes to oxaluric acid at neutral or alkaline pH .

Scientific Research Applications

1. Aldose Reductase Inhibitory and Antihyperglycaemic Potential

  • Summary of Application : Parabanic acid derivatives have been synthesized and studied for their potential as aldose reductase inhibitors and antihyperglycaemic agents .
  • Methods of Application : The synthesis and aldose reductase inhibitory profile of certain parabanic acid derivatives is described .
  • Results : The most active inhibitors in this series were compounds 1g, 1p, and 10 which showed inhibitory activity, 36.6,90 and 91% respectively, at concentration 1 x 1 0−4 . Their IC50 were 2 x 10−6, 7.5 x 1 0 -8 and 5 x 10 -8, respectively .

2. Anticonvulsant Agents

  • Summary of Application : Novel cycloalkanecarboxamide parabanic acid hybrids have been designed and synthesized as potential anticonvulsant agents .
  • Methods of Application : The compounds were primarily screened for chemically and electrically induced seizures using pentylenetetrazole “scPTZ” and maximal electroshock seizure “MES” models .
  • Results : Compounds 8b and 10b exhibited the highest potency among all the target compounds with 100% protection towards chemically induced seizures . Results of phase II anticonvulsant screening showed that compounds 8b and 10b are more potent than standard drug ethosuximide by about 11 and 9 fold, respectively .

3. Creation of Spiro-Conjugated Molecules

  • Summary of Application : Parabanic acid derivatives have been used as dipolarophiles in reactions with nitrile .
  • Methods of Application : The derivatives of parabanic acid were first investigated as dipolarophiles in the reactions with nitrile .
  • Results : The reactions resulted in the creation of spiro-conjugated molecules with promising anticancer activity .

Safety And Hazards

Parabanic acid may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

imidazolidine-2,4,5-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N2O3/c6-1-2(7)5-3(8)4-1/h(H2,4,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLIKDUSUDBGCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60092-26-4
Record name 2,4,5-Imidazolidinetrione, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=60092-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2059516
Record name Imidazolidinetrione
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Molecular Weight

114.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Parabanic acid

CAS RN

120-89-8
Record name Parabanic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Parabanic acid
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Record name Parabanic acid
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Record name 2,4,5-Imidazolidinetrione
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Record name Imidazolidinetrione
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Record name Imidazoletrione
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Record name PARABANIC ACID
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Record name Parabanic Acid
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URL http://www.hmdb.ca/metabolites/HMDB0062802
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,870
Citations
DR Davies, JJ Blum - Acta Crystallographica, 1955 - scripts.iucr.org
… From the observed CN bond lengths in parabanic acid, the double-bond character of the CN bonds was estimated, and was found to be 2070 for C1-N1 and 25 % for C~-Nr The double-…
Number of citations: 62 scripts.iucr.org
ME Aboutabl, RM Hassan, AAS El-Azzouny… - Bioorganic …, 2020 - Elsevier
… In this work a set of novel derivatives of parabanic acid 9a-d, 12a-d and 13a-d was synthesized and their anticonvulsant potential was evaluated. All the compounds under investigation …
Number of citations: 17 www.sciencedirect.com
DA Klumpp, KY Yeung, GKS Prakash, GA Olah - Synlett, 1998 - thieme-connect.com
… In conclusion, we have found that parabanic acid (2a) and substituted derivatives (2b and 2c) are converted to the 5,5-diarylhydantoins (3a-i) in good to excellent yield by reaction with …
Number of citations: 21 www.thieme-connect.com
G Dryhurst, BH Hansen, EB Harkins - Journal of Electroanalytical Chemistry …, 1970 - Elsevier
… Parabanic acid was obtained from Eastman and was sufficiently pure to be used without further purification. Methyl- and dimethyl parabanic acid were synthesized according to Blitz and …
Number of citations: 16 www.sciencedirect.com
S Iida, Y Ohkubo, Y Yamamoto… - Journal of clinical …, 2017 - jstage.jst.go.jp
… product is parabanic acid, which was confirmed by LC/TOFMS analysis. Parabanic acid was … The total yields of parabanic acid and oxaluric acid based on consumed uric acid were ~100…
Number of citations: 24 www.jstage.jst.go.jp
I Zarzyka‐Niemiec, D Naróg… - Journal of applied …, 2006 - Wiley Online Library
The influence of initial molar ratio of reagents, amount of catalyst, and temperature of reaction between parabanic acid and ethylene carbonate on structure of product was studied. The …
Number of citations: 26 onlinelibrary.wiley.com
HS Shieh, D Voet - … Section B: Structural Crystallography and Crystal …, 1975 - scripts.iucr.org
… and a single parabanic acid molecule. The expected second parabanic acid ring appeared to have … The thermal behavior of the sample of parabanic acid used in this study (melting with …
Number of citations: 29 scripts.iucr.org
FPA Fabbiani, DR Allan, WG Marshall, S Parsons… - Journal of crystal …, 2005 - Elsevier
… polymorph of acetamide and a sesquihydrate of parabanic acid. We also report the results of a high-pressure powder neutron diffraction study on parabanic acid-d 2 , which show that …
Number of citations: 45 www.sciencedirect.com
TC Lewis, DA Tocher, GM Day, SL Price - CrystEngComm, 2003 - pubs.rsc.org
… hydrogen bonding of parabanic acid may be unusual … parabanic-acid-oxaluric monohydrate, no more than one of the six potential hydrogen bonding acceptor sites of the parabanic acid …
Number of citations: 38 pubs.rsc.org
R Gaur - CrystEngComm, 2023 - pubs.rsc.org
… In 1970, Colman et al. discovered Form I of parabanic acid-… parabanic acid-urea cocrystal. In this study, the experimental and theoretical behaviour of a new polymorph of parabanic acid…
Number of citations: 1 pubs.rsc.org

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